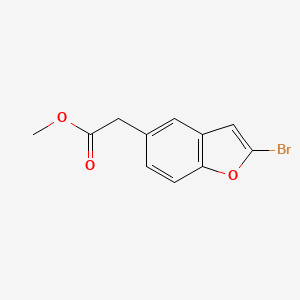
1-Bromo-4-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6BrF3O It is a derivative of naphthalene, where a bromine atom and a trifluoromethoxy group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation or recrystallization, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions, typically in the presence of a base like potassium carbonate (K2CO3).
Reduction: Hydrogen gas and a palladium catalyst (Pd/C) are used under atmospheric pressure or slightly elevated pressures.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes, depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds or other extended aromatic systems.
Reduction Reactions: The major product is 4-(trifluoromethoxy)naphthalene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(trifluoromethoxy)naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.
Non-Covalent Interactions: The trifluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with aromatic residues in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar structure but lacks the extended aromatic system of naphthalene, which can affect its reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene:
4-Bromo-1-(trifluoromethoxy)naphthalene: The position of the bromine and trifluoromethoxy groups is reversed, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
1-bromo-4-(trifluoromethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMCFANGWSCTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[14-[(E)-7-acetyloxy-6-methylhept-5-en-2-yl]-11,15-dimethyl-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate](/img/structure/B8257927.png)
![Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester](/img/structure/B8257929.png)
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)
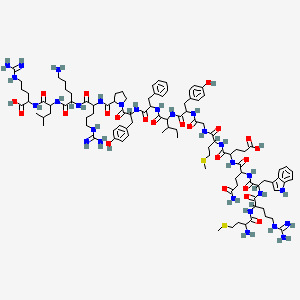

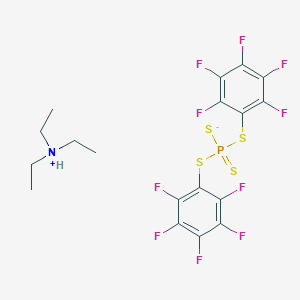

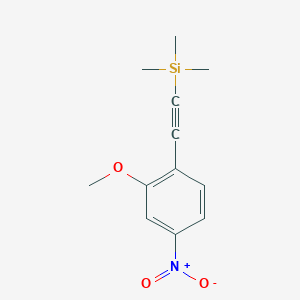
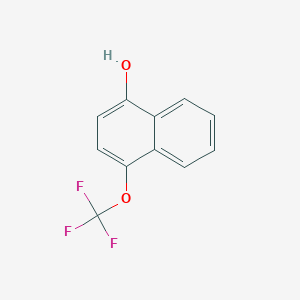
![4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol](/img/structure/B8257992.png)

